2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol is an organic compound with the molecular formula C9H14N2O It is a derivative of ethanolamine, featuring an aminomethyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzyl alcohol and formaldehyde.
Reduction: The nitro group in 2-nitrobenzyl alcohol is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Condensation: The resulting 2-aminobenzyl alcohol is then condensed with formaldehyde under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions.
Major Products
Oxidation: Products include 2-{[2-(aminomethyl)phenyl]amino}acetaldehyde or 2-{[2-(aminomethyl)phenyl]amino}acetic acid.
Reduction: Products include N-methyl or N,N-dimethyl derivatives.
Substitution: Products include N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-phenylethanol: This compound is structurally similar but lacks the aminomethyl group.
4-Aminomethylphenylmethanol: This compound has a similar aminomethyl group but differs in the position of the hydroxyl group.
2-[2-(Dimethylamino)ethoxy]ethanol: This compound has a similar ethanolamine backbone but features a dimethylamino group instead of an aminomethyl group.
Uniqueness
2-{[2-(aminomethyl)phenyl]amino}ethan-1-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group, which allows for diverse chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
643087-96-1 |
---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-[2-(aminomethyl)anilino]ethanol |
InChI |
InChI=1S/C9H14N2O/c10-7-8-3-1-2-4-9(8)11-5-6-12/h1-4,11-12H,5-7,10H2 |
InChI Key |
BOHKHZGISUDGRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)NCCO |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.